molecular formula C11H24Cl2N2 B1424803 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride CAS No. 1220027-07-5

3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride

Cat. No.: B1424803
CAS No.: 1220027-07-5
M. Wt: 255.22 g/mol
InChI Key: FNYWKPHGYAVOAU-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is a potent psychoactive designer drug that belongs to the family of piperidine derivatives. It is known for its significant effects on the central nervous system and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride typically involves the reaction of 3-methylpiperidine with 2-pyrrolidinylmethyl chloride under specific conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on neurotransmitter systems and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a treatment for neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride involves its interaction with neurotransmitter receptors in the brain. It primarily targets the dopamine and serotonin receptors, leading to altered neurotransmitter release and uptake. This results in its psychoactive effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylpiperidine
  • 2-Pyrrolidinylmethyl chloride
  • N-Methylpiperidine derivatives

Uniqueness

3-Methyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride is unique due to its specific structure, which combines the piperidine and pyrrolidine rings. This unique structure contributes to its potent psychoactive effects and makes it a valuable compound for research in various fields.

Properties

IUPAC Name

3-methyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-4-3-7-13(8-10)9-11-5-2-6-12-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYWKPHGYAVOAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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